molecular formula C21H22F3N3O2 B6451978 2-(benzyloxy)-1-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}ethan-1-one CAS No. 2549056-48-4

2-(benzyloxy)-1-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}ethan-1-one

Cat. No.: B6451978
CAS No.: 2549056-48-4
M. Wt: 405.4 g/mol
InChI Key: QCODJPKCEOOQAV-UHFFFAOYSA-N
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Description

2-(benzyloxy)-1-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}ethan-1-one is a complex organic molecule with a variety of potential applications in scientific research. Its unique structure includes a benzyloxy group, a trifluoromethyl-substituted pyridine ring, and an octahydropyrrolo[3,4-b]pyrrole ring system, making it an interesting subject for chemists and pharmacologists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzyloxy)-1-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}ethan-1-one involves several steps, typically starting with the formation of the octahydropyrrolo[3,4-b]pyrrole core This core is usually synthesized through a series of cyclization reactions involving appropriate precursors The trifluoromethylpyridine moiety is introduced through a nucleophilic aromatic substitution reaction

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the above synthetic routes for scalability. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Proper handling and disposal of reagents and byproducts are also crucial to ensure environmental and worker safety.

Chemical Reactions Analysis

Types of Reactions

The compound 2-(benzyloxy)-1-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}ethan-1-one can undergo several types of chemical reactions:

  • Oxidation: : Oxidative cleavage of the benzyloxy group.

  • Reduction: : Reduction of the pyridine ring to a piperidine ring.

  • Substitution: : Halogenation of the pyridine ring.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: : Employing hydrogenation catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Substitution: : Using halogenating agents like N-bromosuccinimide (NBS) or chlorine gas.

Major Products

  • Oxidation: : Formation of benzaldehyde derivatives.

  • Reduction: : Conversion to a more saturated nitrogen-containing ring system.

  • Substitution: : Introduction of halogen atoms into the pyridine ring.

Scientific Research Applications

2-(benzyloxy)-1-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}ethan-1-one has several applications in scientific research:

  • Chemistry: : Used as a precursor in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential as a bioactive molecule in drug discovery.

  • Medicine: : Studied for its possible pharmacological properties, including anti-inflammatory and anti-cancer activities.

  • Industry: : Utilized in the development of new materials with unique properties due to its complex structure.

Mechanism of Action

The mechanism of action of 2-(benzyloxy)-1-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}ethan-1-one involves its interaction with specific molecular targets within biological systems. The trifluoromethyl group can enhance the lipophilicity of the compound, allowing it to cross cellular membranes more efficiently. Once inside the cell, it may interact with enzymes, receptors, or DNA, affecting various biochemical pathways and exerting its effects.

Comparison with Similar Compounds

Compared to similar compounds, 2-(benzyloxy)-1-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}ethan-1-one stands out due to its unique combination of functional groups and ring systems. Similar compounds include:

  • 1-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}ethan-1-one: : Lacks the benzyloxy group.

  • 2-(benzyloxy)-1-{5-[5-(methyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}ethan-1-one: : Has a methyl instead of a trifluoromethyl group on the pyridine ring.

Properties

IUPAC Name

2-phenylmethoxy-1-[5-[5-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3N3O2/c22-21(23,24)17-6-7-19(25-10-17)26-11-16-8-9-27(18(16)12-26)20(28)14-29-13-15-4-2-1-3-5-15/h1-7,10,16,18H,8-9,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCODJPKCEOOQAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CN(C2)C3=NC=C(C=C3)C(F)(F)F)C(=O)COCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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